Pentyl (2,4-dichlorophenoxy)acetate
Description
It belongs to the 2,4-D (2,4-dichlorophenoxyacetic acid) family, where the carboxylic acid group is esterified with an alcohol—in this case, pentanol. The pentyl ester group enhances lipophilicity, influencing its solubility, volatility, and biological activity compared to other 2,4-D esters .
Properties
CAS No. |
1917-92-6 |
|---|---|
Molecular Formula |
C13H16Cl2O3 |
Molecular Weight |
291.17 g/mol |
IUPAC Name |
pentyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C13H16Cl2O3/c1-2-3-4-7-17-13(16)9-18-12-6-5-10(14)8-11(12)15/h5-6,8H,2-4,7,9H2,1H3 |
InChI Key |
VZCCHPAEDSPPDG-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Canonical SMILES |
CCCCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Other CAS No. |
1917-92-6 |
Synonyms |
pentyl (2,4-dichlorophenoxy)acetate |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Chemical Properties
The table below compares key structural features of pentyl (2,4-dichlorophenoxy)acetate with other 2,4-D esters:
| Compound Name | Ester Group | Molecular Formula | Molecular Weight (g/mol) | CAS Registry Number |
|---|---|---|---|---|
| This compound | C₅H₁₁ | C₁₃H₁₆Cl₂O₃ | 303.13 | Not explicitly listed¹ |
| Ethyl (2,4-dichlorophenoxy)acetate | C₂H₅ | C₁₀H₁₀Cl₂O₃ | 249.09 | 533-23-3 |
| 2-Ethylhexyl (2,4-dichlorophenoxy)acetate | C₈H₁₇ | C₁₆H₂₂Cl₂O₃ | 333.25 | 1928-43-4 |
| Octyl (2,4-dichlorophenoxy)acetate | C₈H₁₇ | C₁₆H₂₂Cl₂O₃ | 333.25 | 1928-44-5 |
| 2-Ethyl-4-methylpentyl ester | C₈H₁₇ | C₁₆H₂₂Cl₂O₃ | 333.25 | 53404-37-8 |
Key Observations :
Table: Comparative Herbicidal Performance
| Compound | Relative Efficacy (vs. 2,4-D acid) | Half-Life in Soil (Days) |
|---|---|---|
| Ethyl ester | 85–90% | 7–14 |
| Pentyl ester | 90–95% | 14–21 |
| 2-Ethylhexyl/Octyl esters | 95–100% | 21–30 |
Environmental and Toxicological Profiles
- Mammalian Toxicity : All 2,4-D esters hydrolyze to the parent acid in vivo, but longer esters may delay systemic toxicity due to slower metabolism .
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